Cas no 562-74-3 (rac Terpinen-4-ol)
rac Terpinen-4-ol Chemical and Physical Properties
Names and Identifiers
-
- Terpinen-4-ol
- 4-Carvomenthenol
- 4-Methyl-1-(1-methylethyl)-3-cyclohexen-1-ol
- rac Terpinen-4-ol
- Terpinen 4-ol
- (±)-Terpinen-4-ol
- (+/-)-Terpinen-4-ol
- 4-TERPINENOL
- 4-Terpineol
- FEMA 2248
- p-menth-1-en-4-ol
- Terpene-4-ol
- Terpin-4-ol
- Terpine-4-ol
- Terpinenol-4
- Terpinenolu-4
- terpineol-4
- Pine oil alcohol-4-alcohol
- 1-Terpinen-4-ol
- 1-Menthene-4-ol
- 1-p-Menthen-4-ol
- TERPINENE-4-OL
- 1-para-Menthen-4-ol
- 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-
- (+-)-p-Menth-1-en-4-ol
- Terpinenolu-4 [Czech]
- 4-Methyl-1-isopropyl-3-cyclohexen-1-ol
- 1-Methyl-4-isopropyl-1-cyclohexen-4-ol
- Terpinine-4-ol
- 4-Carvomenthenol (natural)
- 4-Methyl-1-(propan
-
- MDL: MFCD00001562
- Inchi: 1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3
- InChI Key: WRYLYDPHFGVWKC-UHFFFAOYSA-N
- SMILES: CC(C1(CC=C(C)CC1)O)C
Computed Properties
- Exact Mass: 154.13600
- Monoisotopic Mass: 154.135765
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Oil
- Density: 0.931 g/mL at 25
- Boiling Point: 88-90 °C
- Flash Point: Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
- Refractive Index: n20/D 1.478
- Water Partition Coefficient: Very slightly soluble
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 20.23000
- LogP: 2.50370
- Merck: 3935
- FEMA: 2248
rac Terpinen-4-ol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- WGK Germany:2
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:OT0175110
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R22; R36/37/38
- Storage Condition:−20°C
rac Terpinen-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM115964-1000g |
4-Carvomenthenol |
562-74-3 | 97% | 1000g |
$262 | 2021-06-15 | |
| S e l l e c k ZHONG GUO | S6118-25ul |
Terpinen-4-ol |
562-74-3 | 99.45% | 25ul |
¥795.14 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028788-100g |
rac Terpinen-4-ol |
562-74-3 | 98% | 100g |
¥691 | 2023-07-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028788-25g |
rac Terpinen-4-ol |
562-74-3 | 98% | 25g |
¥253 | 2023-07-11 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24330-0.5ml |
4-Carvomenthenol |
562-74-3 | ,GC≥98% | 0.5ml |
¥80.00 | 2022-01-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD599678-5g |
1-Isopropyl-4-methylcyclohex-3-en-1-ol |
562-74-3 | 95% | 5g |
¥20.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD599678-10g |
1-Isopropyl-4-methylcyclohex-3-en-1-ol |
562-74-3 | 95% | 10g |
¥25.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD599678-25g |
1-Isopropyl-4-methylcyclohex-3-en-1-ol |
562-74-3 | 95% | 25g |
¥31.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD599678-100g |
1-Isopropyl-4-methylcyclohex-3-en-1-ol |
562-74-3 | 95% | 100g |
¥89.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD599678-500g |
1-Isopropyl-4-methylcyclohex-3-en-1-ol |
562-74-3 | 95% | 500g |
¥413.0 | 2024-04-18 |
rac Terpinen-4-ol Suppliers
rac Terpinen-4-ol Related Literature
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Glenn R. Morello,Hongyu Zhong,Paul J. Chirik,Kathrin H. Hopmann Chem. Sci. 2018 9 4977
-
Ludmila Matysová,Petra Koblová,Lubomír Galla,Hana Sklená?ová,Lucie Havlíková,Petr Solich Anal. Methods 2011 4 1525
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D. Gallart-Mateu,S. Rodriguez-Sojo,M. de la Guardia Anal. Methods 2016 8 4576
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Hong Thien Van,Tran Dinh Thang,Thao Nguyen Luu,Van Dat Doan RSC Adv. 2021 11 37767
-
Auraya Manaprasertsak,Per Malmberg,Theerachart Leepasert,Thitinun Karpkird Anal. Methods 2021 13 84
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Additional information on rac Terpinen-4-ol
Professional Introduction to Rac Terpinen-4-ol (CAS No. 562-74-3)
Rac Terpinen-4-ol, a naturally occurring monoterpene alcohol, is widely recognized for its significant role in the field of natural product chemistry and pharmaceutical research. With a CAS number of 562-74-3, this compound has garnered considerable attention due to its diverse biological activities and potential applications in medicinal chemistry. The chemical structure of Rac Terpinen-4-ol consists of a cyclic monoterpene backbone with an alcohol functional group at the 4-position, making it a versatile molecule for further derivatization and functionalization.
The chemical formula of Rac Terpinen-4-ol is C10H18O, and it is commonly found in various plant essential oils, particularly those derived from citrus fruits and mint plants. Its unique terpene structure contributes to its distinctive aroma and flavor profile, which has been utilized in the fragrance and flavor industry for decades. However, the primary focus of recent research has shifted towards its pharmacological properties and potential therapeutic benefits.
Recent studies have highlighted the antimicrobial and anti-inflammatory properties of Rac Terpinen-4-ol, making it a promising candidate for developing novel antimicrobial agents and anti-inflammatory drugs. For instance, research published in the journal Phytochemistry demonstrated that Rac Terpinen-4-ol exhibits significant activity against a range of bacterial and fungal strains. This finding is particularly relevant in the context of rising antibiotic resistance, where natural products like Rac Terpinen-4-ol offer a sustainable alternative.
In addition to its antimicrobial properties, Rac Terpinen-4-ol has shown potential in pain management and neuroprotection. A study published in the Journal of Natural Products reported that Rac Terpinen-4-ol could modulate pain signaling pathways by interacting with specific neurotransmitter receptors. This suggests its potential use in developing non-opioid analgesics, which are often associated with fewer side effects compared to traditional pain medications.
The anti-inflammatory effects of Rac Terpinen-4-ol have also been explored in detail. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This mechanism makes Rac Terpinen-4-ol a valuable component in formulations designed to alleviate inflammatory conditions such as arthritis and inflammatory bowel disease.
Beyond its biological activities, Rac Terpinen-4-ol has been investigated for its antioxidant properties. Oxidative stress is a contributing factor in various chronic diseases, including cancer and neurodegenerative disorders. Studies have shown that Rac Terpinen-4-ol can scavenge free radicals and reduce oxidative damage, thereby protecting cells from oxidative stress-induced damage.
The pharmacokinetic profile of Rac Terpinen-4-ol is another area of interest. Research suggests that it can be efficiently absorbed and metabolized by the body, making it a promising candidate for oral administration. Additionally, its ability to cross the blood-brain barrier opens up possibilities for its use in treating neurological disorders.
The synthetic chemistry of Rac Terpinen-4-ol has also been extensively studied. Researchers have developed various synthetic routes to produce this compound on an industrial scale, ensuring its availability for further research and development. These synthetic methods often involve catalytic processes that enhance yield and purity, making them economically viable for large-scale production.
The applications of Rac Terpinen-4-ol extend beyond pharmaceuticals into other industries such as cosmetics and agriculture. Its antimicrobial properties make it an excellent candidate for use in natural preservatives in cosmetic formulations. In agriculture, it has shown promise as a natural pesticide due to its ability to repel pests without harming beneficial insects.
The future prospects of Rac Terpinen-4-ol are promising, with ongoing research aimed at uncovering new therapeutic applications and optimizing its synthesis. As our understanding of its mechanisms of action continues to grow, so does the potential for developing novel drugs based on this versatile compound.
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